
3-(2,5-dimethoxyphenyl)-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-dimethoxyphenyl)-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C29H23N3O5S and its molecular weight is 525.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(2,5-dimethoxyphenyl)-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide is a member of the quinazoline family, which has garnered attention for its diverse biological activities. Quinazolines are known for their potential therapeutic applications, particularly in oncology and inflammation. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic implications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A quinazoline core
- A carboxamide group
- Sulfanylidene moiety
- Dimethoxy and phenoxy substituents
These structural components are critical for its biological activity, influencing both pharmacokinetics and pharmacodynamics.
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in inhibiting various cancer cell lines. For instance, studies indicate that similar quinazoline derivatives can effectively target:
- Aurora Kinase : A critical enzyme involved in cell division, with inhibition leading to reduced tumor growth.
- Platelet-Derived Growth Factor (PDGF) Receptor : Compounds targeting this receptor have demonstrated selective cytotoxicity against tumor cells .
Table 1: Summary of Anticancer Activity
Cell Line | Compound Activity | Reference |
---|---|---|
A549 (Lung Cancer) | Significant inhibition | |
K562 (Leukemia) | Moderate cytotoxicity | |
U937 (Leukemia) | Strong anti-proliferative |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Quinazolines have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α. In vitro studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation .
Table 2: Summary of Anti-inflammatory Activity
Inflammatory Model | Compound Activity | Reference |
---|---|---|
HL-60 Cells | Inhibition of TNF-α | |
LPS-induced models | Reduced cytokine release |
The biological activity of this quinazoline derivative is attributed to several mechanisms:
- Enzyme Inhibition : Compounds similar to this one inhibit key kinases involved in cell cycle regulation.
- Cytokine Modulation : They can reduce the secretion of inflammatory mediators.
- Apoptosis Induction : Some studies have shown that these compounds can trigger programmed cell death in cancer cells.
Case Studies
- In Vivo Studies on Tumor Models : In animal models, quinazoline derivatives have demonstrated significant tumor reduction when administered at specific dosages over time. These studies highlight the potential for further development into clinical therapies.
- Combination Therapies : Research indicates that combining quinazoline derivatives with other chemotherapeutic agents may enhance their efficacy and reduce resistance in cancer treatment protocols.
Propiedades
Número CAS |
403720-23-0 |
---|---|
Fórmula molecular |
C29H23N3O5S |
Peso molecular |
525.58 |
Nombre IUPAC |
3-(2,5-dimethoxyphenyl)-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C29H23N3O5S/c1-35-22-13-15-26(36-2)25(17-22)32-28(34)23-14-8-18(16-24(23)31-29(32)38)27(33)30-19-9-11-21(12-10-19)37-20-6-4-3-5-7-20/h3-17H,1-2H3,(H,30,33)(H,31,38) |
Clave InChI |
UPYHGHDSFYVORW-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)N2C(=O)C3=C(C=C(C=C3)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5)NC2=S |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.